1-Iodo-2-methyl-3-nitrobenzene
Overview
Description
1-Iodo-2-methyl-3-nitrobenzene is a compound that is not directly discussed in the provided papers. However, the papers do discuss various nitrobenzene derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the crystal packing of 1-iodo-3-nitrobenzene involves planar molecules linked by iodine and nitro group interactions . This suggests that 1-iodo-2-methyl-3-nitrobenzene may also exhibit interesting intermolecular interactions due to the presence of both an iodo and a nitro group.
Synthesis Analysis
The synthesis of related compounds often involves functionalization of aromatic rings and the formation of C-C and C-O bonds, as seen in the synthesis of oxabicyclo[3.2.1]octanes and [4.2.1]nonanes using iodobenzene as a catalyst . While the exact synthesis of 1-iodo-2-methyl-3-nitrobenzene is not detailed, the methodologies applied in these papers could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives can be quite complex. For example, the crystal structure of 1,3,5-triisopropyl-2-nitrobenzene shows that the nitro group is almost perpendicular to the aromatic ring . This could imply that in 1-iodo-2-methyl-3-nitrobenzene, the nitro group may also adopt a non-coplanar orientation with respect to the benzene ring, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Chemical reactions involving nitrobenzene derivatives can lead to a variety of products. For instance, 1,3,5-trinitrobenzene reacts with diazomethane to form a dinitro-tropane derivative . This demonstrates the reactivity of nitro groups in aromatic compounds, which could be relevant when considering the chemical reactions of 1-iodo-2-methyl-3-nitrobenzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure. The presence of substituents like iodine and nitro groups can affect the compound's melting point, solubility, and reactivity. For example, the crystal packing in 1-iodo-3-nitrobenzene is characterized by specific intermolecular interactions , which could be indicative of the properties of 1-iodo-2-methyl-3-nitrobenzene. Additionally, the presence of a methyl group could introduce steric effects and influence the compound's physical properties.
Scientific Research Applications
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General Information
- 1-Iodo-2-methyl-3-nitrobenzene is a chemical compound with the molecular formula C7H6INO2 . It is a solid substance that should be stored in a dark, dry place at room temperature .
- Nitro compounds, such as 1-Iodo-2-methyl-3-nitrobenzene, are an important class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .
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Synthesis of Pyrrolo [3,2- b ]pyridine Amide and 3′-Nitro-4-Methylthiobiphenyl
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Synthesis of 2- (2-Pyridyl)-3H-Indol-3-One N-Oxide and 1- (2-Nitrophenyl)-1 H -Indole
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
properties
IUPAC Name |
1-iodo-2-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAKFJFOGUFJON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468219 | |
Record name | 1-iodo-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-2-methyl-3-nitrobenzene | |
CAS RN |
41252-98-6 | |
Record name | 1-iodo-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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